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Introduction
Methyl nitrite (CH₃ONO) is a molecule of significant interest in atmospheric chemistry,

combustion processes, and as a potential intermediate in biological systems. Understanding its

reaction mechanisms is crucial for accurately modeling these complex environments.

Computational chemistry provides a powerful toolkit for elucidating the intricate details of

methyl nitrite's reactivity, offering insights into reaction pathways, transition states, and

kinetics that can be difficult to probe experimentally.

These application notes provide an overview of computational methods and detailed protocols

for modeling various reactions of methyl nitrite. The focus is on density functional theory

(DFT) and high-level ab initio methods, which are commonly employed for such studies.

I. Unimolecular Decomposition of Methyl Nitrite
The thermal decomposition of methyl nitrite is a fundamental process that can proceed

through several channels. Computational chemistry is instrumental in determining the preferred

reaction pathways and their associated energy barriers.

A. Reaction Pathways
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Two primary unimolecular decomposition pathways for trans-methyl nitrite are:

Concerted Elimination: A one-step reaction involving a hydrogen transfer to form

formaldehyde (CH₂O) and nitrosyl hydride (HNO).

Simple Bond Fission: Cleavage of the O-N bond to yield methoxy (CH₃O) and nitric oxide

(NO) radicals.

B. Quantitative Data
The following table summarizes calculated activation energies and reaction enthalpies for the

decomposition of trans-methyl nitrite.

Reaction
Pathway

Level of
Theory

Activation
Energy
(kcal/mol)

Reaction
Enthalpy
(kcal/mol)

Reference

trans-CH₃ONO

→ CH₂O + HNO
M06-2X/6-31g(d) 46.2 - [1]

trans-CH₃ONO

→ CH₃O + NO
CASPT2 46.48 42.60 [2][3]

trans-CH₃ONO

→ CH₃O + NO
M06-2X 42.63 37.86 [2][3]

C. Experimental and Computational Protocols
Protocol 1: Investigating the Unimolecular Decomposition of trans-Methyl Nitrite

This protocol outlines the steps to calculate the potential energy surface for the decomposition

of trans-methyl nitrite to formaldehyde and HNO using Density Functional Theory.

Geometry Optimization of Reactant and Products:

Create input files for the geometry optimization of trans-methyl nitrite, formaldehyde, and

HNO.

Use the M06-2X functional with the 6-31g(d) basis set.
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Perform a frequency calculation at the same level of theory to confirm that the optimized

structures are true minima (no imaginary frequencies).

Example Gaussian Input Snippet (Reactant):

Transition State (TS) Search:

Use the reactant and product structures to perform a transition state search using the

Quadratic Synchronous Transit (QST2) method.[1][4]

The Opt=QST2 keyword in Gaussian requires the coordinates of both the reactant and

product.[4]

Example Gaussian Input Snippet (TS Search):

Transition State Verification:

Perform a frequency calculation on the optimized TS structure. A true transition state will

have exactly one imaginary frequency corresponding to the motion along the reaction

coordinate.[1]

Intrinsic Reaction Coordinate (IRC) Calculation:

To confirm that the found transition state connects the reactant and products, perform an

IRC calculation.[1]

This calculation maps the minimum energy path from the transition state down to the

reactant and product wells.

Example Gaussian Input Snippet (IRC):

Energy Profile and Rate Constant Calculation:

Calculate the single-point energies of the optimized reactant, transition state, and product

structures to obtain the activation energy and reaction enthalpy.

The rate constant can be estimated using Eyring's Transition State Theory.[1][5]
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D. Visualization

Computational Workflow for Reaction Mechanism

Define Reactants and Products

Optimize Reactant Geometry

Optimize Product Geometry

Transition State Search (e.g., QST2) Verify TS (1 Imaginary Freq.) IRC Calculation Calculate Energy Profile Calculate Rate Constants (TST)

Click to download full resolution via product page

Caption: A general computational workflow for studying a chemical reaction mechanism.

II. Bimolecular Reactions: Reaction with the
Hydroxyl Radical
The reaction of methyl nitrite with the hydroxyl (OH) radical is of significant importance in

atmospheric chemistry. Computational methods can be used to explore the different possible

reaction channels and determine their relative importance. While direct studies on methyl
nitrite with OH are less common in the provided search results, the methodology is analogous

to the well-studied reaction of methyl nitrate with the OH radical.[6][7]

A. Reaction Pathways
Possible reaction channels for CH₃ONO + OH include:

Hydrogen Abstraction: The OH radical abstracts a hydrogen atom from the methyl group,

forming water and a CH₂ONO radical.

Addition/Elimination Reactions: The OH radical can add to the nitrogen or oxygen atoms,

followed by rearrangement or elimination.
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Based on analogous systems like methyl nitrate, hydrogen abstraction is expected to be a

major channel.[6][7]

B. Quantitative Data
The following table presents calculated data for the analogous reaction of methyl nitrate with

the OH radical, which can serve as a benchmark for methyl nitrite studies.

Reaction
Pathway

Level of
Theory

Activation
Energy
(kcal/mol)

Reaction
Enthalpy
(kcal/mol)

Reference

CH₃ONO₂ + OH

→ CH₂ONO₂ +

H₂O

UCCSD(T)-

F12/CBS//M06-

2X/6-31+G**

>0 (low barrier) -17.90 [6][7]

CH₃ONO₂ + OH

→ CH₃OOH +

NO₂

UCCSD(T)-

F12/CBS//M06-

2X/6-31+G

>24 - [6][7]

CH₃ONO₂ + OH

→ CH₃OH + NO₃

UCCSD(T*)-

F12/CBS//M06-

2X/6-31+G

>24 - [6][7]

C. Experimental and Computational Protocols
Protocol 2: Modeling the Reaction of Methyl Nitrite with the OH Radical

This protocol details the steps to investigate the hydrogen abstraction from methyl nitrite by

an OH radical.

Optimization of Reactants, Products, and Complexes:

Optimize the geometries of the reactants (methyl nitrite and OH radical) and products

(CH₂ONO radical and water).

It is also advisable to search for pre- and post-reaction complexes, as these can influence

the reaction energetics.
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A suitable level of theory would be M06-2X with an augmented basis set like aug-cc-pVTZ

to properly describe the radical species and potential hydrogen bonding.

Transition State Search:

Construct an initial guess for the transition state geometry. This can be done by placing

the OH radical in proximity to a hydrogen atom of the methyl group and manually adjusting

the bond lengths to be intermediate between reactant and product values.

Perform a transition state search using an algorithm like Berny optimization (Opt=TS) with

the CalcFC or CalcAll keyword to compute the initial Hessian.

TS Verification and IRC:

Follow the same verification and IRC procedures as described in Protocol 1 to ensure the

located TS is correct.

High-Level Energy Corrections:

To obtain more accurate energetics, perform single-point energy calculations on the M06-

2X optimized geometries using a higher level of theory, such as coupled-cluster with

single, double, and perturbative triple excitations (CCSD(T)).[7]

D. Visualization
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Simplified Atmospheric Cycle Involving Methyl Nitrite
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Caption: Simplified atmospheric reaction pathways involving methyl nitrite.

III. Photochemical Reactions
The photochemistry of methyl nitrite is complex and often involves transitions between

multiple electronic states. Modeling these reactions requires more advanced computational

methods.

A. Computational Approaches
Time-Dependent DFT (TD-DFT): Useful for calculating vertical excitation energies and

identifying the initial electronic transitions upon light absorption.

Complete Active Space Self-Consistent Field (CASSCF): A multi-configurational method

necessary for describing the electronic structure of excited states, especially near conical
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intersections where different potential energy surfaces cross.[8][9]

Multiconfigurational Second-Order Perturbation Theory (CASPT2): Adds dynamic electron

correlation to the CASSCF wave function, providing more accurate energies for excited

states.[2][8][9]

B. Protocol 3: Preliminary Investigation of Methyl Nitrite
Photochemistry

Ground State Optimization:

Optimize the ground state geometry of methyl nitrite using a suitable method (e.g., DFT

or CASSCF).

Vertical Excitation Energies:

Using the optimized ground state geometry, calculate the vertical excitation energies using

TD-DFT or CASPT2//CASSCF. This will provide insight into the UV-Vis absorption

spectrum and identify the bright electronic states.

Excited State Geometry Optimization:

Optimize the geometry of the lowest-lying excited states to find their equilibrium structures.

Exploring the Potential Energy Surface:

Search for critical points on the excited-state potential energy surfaces, such as minima

and conical intersections, which are crucial for understanding non-radiative decay

pathways. This is a complex task and often requires specialized expertise.

Conclusion
Computational chemistry offers a robust framework for investigating the diverse reactivity of

methyl nitrite. By employing a hierarchy of theoretical methods, from DFT for ground-state

reactions to multi-configurational methods for photochemistry, researchers can gain detailed

mechanistic insights. The protocols outlined above provide a starting point for these

investigations, and the choice of method should always be tailored to the specific scientific
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question and available computational resources. Careful validation against experimental data,

where available, is crucial for ensuring the reliability of the computational models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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